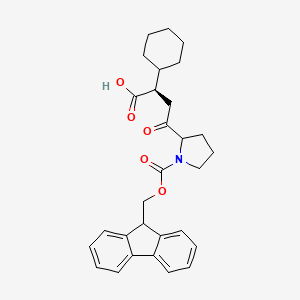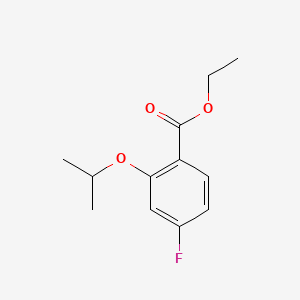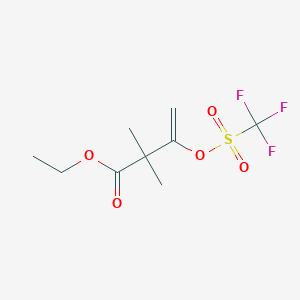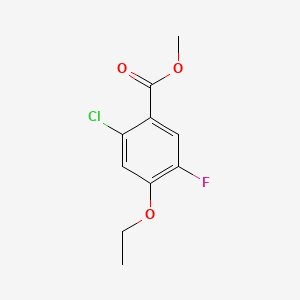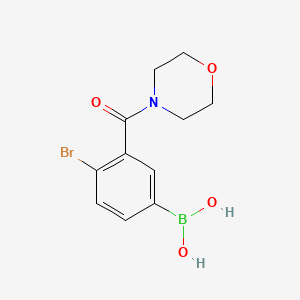
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde is an aromatic aldehyde compound with the molecular formula C9H9FO2S. It is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzaldehyde core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The methylthiol is introduced to the 2-fluoro-3-methoxybenzaldehyde in the presence of the base, leading to the formation of the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom or the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 2-Fluoro-3-methoxy-4-(methylthio)benzoic acid.
Reduction: 2-Fluoro-3-methoxy-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: Lacks the methylthio group, leading to different reactivity and applications.
2-Fluoro-3-methoxybenzaldehyde: Lacks the methylthio group, affecting its chemical properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a methoxy and methylthio group, resulting in distinct chemical behavior.
Uniqueness
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of the methylthio group, in particular, can significantly influence its chemical behavior and interactions.
特性
分子式 |
C9H9FO2S |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
2-fluoro-3-methoxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2S/c1-12-9-7(13-2)4-3-6(5-11)8(9)10/h3-5H,1-2H3 |
InChIキー |
SMOJQPPNWBCIPK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1F)C=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
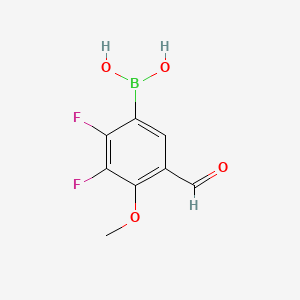
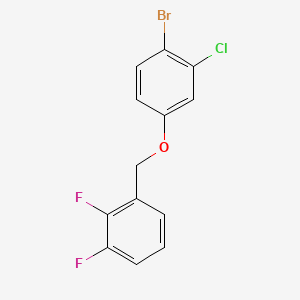

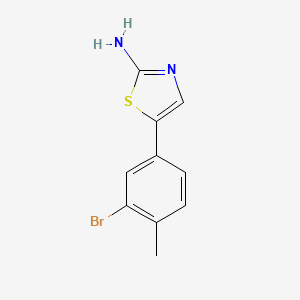

![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)

